Humulinic acid

Beschreibung

Eigenschaften

IUPAC Name |

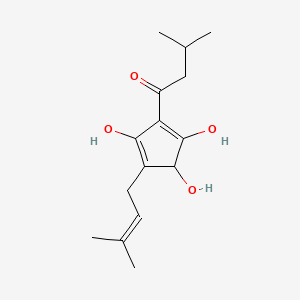

3-methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-enyl)cyclopenta-1,4-dien-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h5,9,14,17-19H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBDOLKCKSULIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(C(=C1O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966333 | |

| Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-40-1 | |

| Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methyl-2-buten-1-yl)-1,4-cyclopentadien-1-yl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Humulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Humulinic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulinic acids are a class of chemical compounds that emerge from the degradation of iso-α-acids, which are themselves derived from the α-acids found in hops (Humulus lupulus). These compounds are of significant interest in the context of brewing science, as their formation can influence the flavor and stability of beer. Beyond the brewery, the biological activities of hop-derived compounds and their degradation products are an area of active research, with potential applications in pharmacology and drug development. This guide provides a comprehensive overview of the chemical structure, synthesis, and known biological aspects of humulinic acids, with a primary focus on the most well-characterized member of this class, Humulinic Acid A.

Chemical Structure and Properties of Humulinic Acids

The term "humulinic acid" encompasses a group of related structures. The most clearly defined of these is Humulinic Acid A.

Humulinic Acid A

IUPAC Name: 3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)-2-(3-methylbutanoyl)cyclopent-2-en-1-one[1]

Chemical Formula: C15H22O4[1]

Molecular Weight: 266.33 g/mol [2]

CAS Number: 24184-12-1

Structure:

Figure 1: Chemical structure of Humulinic Acid A.

Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | 93 °C | [3] |

Other Humulinic Acids

Research has indicated the existence of other isomers, such as Humulinic Acid B and C. Humulinic Acid A and B are considered to be trans and cis isomers, respectively.[3] The structure of Humulinic Acid C has also been investigated as an acid-isomerization product of Humulinic Acid A.[4] However, detailed structural elucidation and characterization of these other forms are less documented in publicly available literature.

Experimental Protocols

Preparation of Humulinic Acid from Isomerized Hop Extract

A general method for the preparation of humulinic acids from an isomerized hop extract has been described. This process involves the alkaline hydrolysis of iso-α-acids.[3]

Materials:

-

Isomerized hop extract

-

Sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

-

Petroleum ether

-

Activated carbon

Procedure:

-

Adjust the pH of the isomerized hop extract to 13 with NaOH solution.

-

Dilute the mixture with distilled water.

-

Reflux the mixture for 15 minutes.

-

Acidify the solution with concentrated HCl.

-

While still hot, extract the solution with petroleum ether.

-

Transfer the petroleum ether extract to a freezer to facilitate crystallization.

-

After 24 hours, recover the crystals by filtration.

-

Dissolve the crystals in hot petroleum ether.

-

Decolorize the solution with activated carbon and filter.

-

Concentrate the filtrate using a rotary evaporator.

-

Place the concentrated solution in a freezer to induce crystallization.

-

After 24 hours, recover the crystals by filtration, wash with distilled water, and dry under vacuum.

Note: This is a generalized protocol. For precise, reproducible synthesis, further optimization of reaction conditions, and purification steps would be necessary.

Isolation of Bitter Acids from Hops

Advanced separation techniques like countercurrent chromatography are employed for the isolation and purification of individual bitter acids from hop extracts. These methods can separate congeners and even cis/trans diastereomers.[5]

Quantitative Data

Detailed quantitative data for humulinic acids, such as comprehensive NMR and mass spectrometry analyses, are not extensively available in the public domain. The following represents a general overview of what such data would entail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for the structural elucidation of organic molecules like humulinic acid. A full assignment of proton and carbon signals would be required for unambiguous identification.

Hypothetical 1H NMR Data for Humulinic Acid A: This table is a representation of expected data and is not based on reported experimental values.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | d | 6H | (CH3)2CH- |

| ~1.6 | s | 3H | =C(CH3)2 |

| ~1.7 | s | 3H | =C(CH3)2 |

| ~2.0-2.5 | m | 3H | -CH2-CH=, -CH(CH3)2 |

| ~2.6 | d | 2H | -CH2-CO- |

| ~5.1 | t | 1H | -CH=C(CH3)2 |

| ~5.5-6.5 | br s | 2H | -OH |

Hypothetical 13C NMR Data for Humulinic Acid A: This table is a representation of expected data and is not based on reported experimental values.

| Chemical Shift (ppm) | Assignment |

| ~18 | =C(C H3)2 |

| ~22 | (CH3)2C H- |

| ~26 | (C H3)2CH- |

| ~28 | -C H2-CH= |

| ~45 | -C H2-CO- |

| ~118 | -C H=C(CH3)2 |

| ~135 | -CH=C (CH3)2 |

| ~170-180 | C=O (ring) |

| ~200-210 | C=O (side chain) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Humulinic Acid A (C15H22O4), the expected molecular ion peak [M]+ would be at m/z 266. The fragmentation pattern would be dependent on the ionization method used.

Biological Activity and Signaling Pathways

The biological activities of hop bitter acids and their degradation products are a subject of ongoing research. While specific signaling pathways for humulinic acids are not well-documented, studies on the broader class of hop-derived bitter acids provide some insights into their potential mechanisms of action.

Hop bitter acids have been shown to induce apoptosis in human leukemia cells.[6][7] This process is mediated by the Fas and caspase cascades, suggesting an involvement in programmed cell death pathways.[6][7] The induction of apoptosis appears to involve both receptor-mediated and mitochondria-mediated death signaling pathways.[7][8] Key events include the dissipation of mitochondrial membrane potential, cytochrome c release, and the activation of caspases-9 and -3.[6][7] Furthermore, changes in the expression of Bcl-2 family proteins, such as a decrease in Bcl-XL and an increase in Bax, suggest a role in regulating mitochondrial integrity.[6]

The antimicrobial properties of hop-derived compounds are also well-known.[9] Humulinic acid itself has demonstrated antimicrobial effects, particularly against Lactobacillus brevis.[9]

Logical Relationship of Hop Acid Degradation and Biological Activity

The degradation of α-acids to iso-α-acids and subsequently to humulinic acids is a key process influencing the biological activity profile. The following diagram illustrates this logical flow.

Conclusion

Humulinic acids represent a complex and intriguing class of compounds derived from hops. While Humulinic Acid A is structurally characterized, a comprehensive understanding of the entire class, including detailed quantitative data and specific biological signaling pathways, remains an area for further investigation. The information presented in this guide serves as a foundational resource for researchers and professionals in drug development and related scientific fields, highlighting the current state of knowledge and pointing towards future research directions. The potential for these compounds to modulate biological pathways, as suggested by studies on related hop derivatives, underscores the importance of continued exploration in this area.

References

- 1. Showing Compound Humulinic acid A (FDB001902) - FooDB [foodb.ca]

- 2. 3-Methyl-1-(2,3,5-trihydroxy-4-(3-methyl-2-buten-1-yl)-1,4-cyclopentadien-1-yl)-1-butanone | C15H22O4 | CID 101739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. 223. Chemistry of hop constituents. Part XXIII. The structure of humulinic acid C and other acid-transformation products of humulinic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Isolation of bitter acids from hops (Humulus lupulus L.) using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms of cancer chemoprevention by hop bitter acids (beer aroma) through induction of apoptosis mediated by Fas and caspase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hemorella.pl [hemorella.pl]

The Unbittering Cascade: A Technical Guide to the Degradation of Iso-Alpha-Acids to Humulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-alpha-acids, the principal bittering compounds derived from hops (Humulus lupulus), are known for their contribution to the characteristic taste of beer and their potential pharmacological activities. However, these molecules are susceptible to degradation under various conditions, leading to a loss of bitterness and the formation of a complex array of products. Among these degradation products, humulinic acids are significant end-products of the hydrolytic breakdown of iso-alpha-acids. This technical guide provides an in-depth exploration of the degradation pathway of iso-alpha-acids to humulinic acids, detailing the chemical mechanisms, influential factors, and analytical methodologies for monitoring this transformation. The information presented herein is intended to support researchers in the fields of food science, natural product chemistry, and drug development in understanding and controlling the stability of iso-alpha-acids.

Introduction

The isomerization of alpha-acids (humulones) from hops during the brewing process yields a class of compounds known as iso-alpha-acids (isohumulones). These compounds are primarily responsible for the characteristic bitterness of beer.[1] Beyond their sensory properties, iso-alpha-acids have garnered attention for their potential biological activities. However, the inherent instability of iso-alpha-acids presents challenges in maintaining product quality and in the development of therapeutic agents.[2]

One of the key degradation pathways for iso-alpha-acids is hydrolysis, which leads to the formation of humulinic acids.[3][4] This transformation involves the cleavage of the isohexenoyl side chain from the five-membered ring of the iso-alpha-acid molecule.[5] Understanding the intricacies of this degradation pathway is crucial for controlling bitterness stability in beer and for elucidating the chemistry of these bioactive compounds.

The Degradation Pathway: From Iso-Alpha-Acid to Humulinic Acid

The conversion of iso-alpha-acids to humulinic acid is primarily an alkaline-catalyzed hydrolysis reaction. The reaction proceeds through the cis-iso-alpha-acid isomer and involves the cleavage of the C-acyl bond, releasing the isohexenoyl side chain.

dot

Degradation pathway of iso-alpha-acids to humulinic acid.

The proposed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the isohexenoyl side chain of the cis-iso-alpha-acid. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the C-C bond and the formation of an enolate of humulinic acid and isohexenoic acid. Subsequent protonation yields humulinic acid.

Factors Influencing Degradation

The rate of degradation of iso-alpha-acids to humulinic acid is significantly influenced by several factors:

-

pH: The degradation is markedly accelerated under alkaline conditions due to the increased concentration of hydroxide ions, which act as a catalyst for the hydrolysis.[4] Studies have shown that increasing the pH from 4.5 to 6.5 decreases the activation energy of the degradation reaction.[5]

-

Temperature: Higher temperatures increase the rate of the degradation reaction, following the principles of chemical kinetics.[6][7] The thermal decomposition of iso-alpha-acids follows first-order kinetics.[6]

-

Presence of Metal Ions: Divalent cations can influence the isomerization and degradation of hop acids.[8]

Quantitative Analysis of Degradation

The degradation of iso-alpha-acids and the formation of humulinic acid can be monitored and quantified using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method.

Kinetic Data

The degradation of total iso-alpha-acids has been studied as a function of temperature and pH. The reaction follows first-order kinetics.[5] While specific kinetic data for the formation of humulinic acid is not extensively reported, the overall degradation rates of iso-alpha-acids provide an indication of the conditions that favor its formation.

| Temperature (°C) | pH | Rate Constant (k) for Iso-alpha-acid Degradation (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| 25 | - | 6.5 ± 0.4 x 10⁻⁵ | 77 ± 3 | [6] |

| 80 | - | 8 ± 1 x 10⁻³ | 77 ± 3 | [6] |

| 90-130 | 5.2 | k₂ = (4.1 x 10¹²) e^(-12994/T) | 108.0 | [7] |

| 90-130 | 4.5 - 6.5 | Varies with T and pH | Decreases with increasing pH | [5] |

Table 1: Kinetic data for the thermal degradation of iso-alpha-acids.

Yield of Humulinic Acid

Quantitative data on the specific yield of humulinic acid from iso-alpha-acid degradation is limited in the literature. However, it is established that under strong alkaline conditions, the degradation to humulinic acid becomes a significant pathway.[9] The yield is dependent on the reaction conditions, including pH, temperature, and reaction time.

Experimental Protocols

Monitoring Iso-alpha-acid Degradation by HPLC

A general protocol for monitoring the degradation of iso-alpha-acids using HPLC is outlined below. This method can be adapted to quantify the formation of humulinic acid with appropriate standards.

dot

Workflow for monitoring iso-alpha-acid degradation by HPLC.

Methodology:

-

Preparation of Iso-alpha-acid Solution: Prepare a solution of iso-alpha-acids in a buffered aqueous solution at the desired pH.[5]

-

Incubation: Incubate the solution at a constant temperature in a water bath or oven.

-

Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately stop the reaction by acidifying the aliquot (e.g., with phosphoric acid) to a pH where the degradation is negligible.

-

Sample Preparation for HPLC: Filter the quenched aliquot through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.[10]

-

Mobile Phase: A mixture of acetonitrile and water, acidified with an acid like phosphoric acid, is a common mobile phase.[10]

-

Detection: UV detection at a wavelength around 270 nm is suitable for detecting both iso-alpha-acids and humulinic acids.[10]

-

-

Quantification: Create calibration curves using standards of known concentrations for both iso-alpha-acids and humulinic acid to quantify their respective amounts in the samples.

Characterization of Humulinic Acid

The identity of the formed humulinic acid can be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information to confirm the identity of the isolated humulinic acid.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of humulinic acid and its fragmentation pattern, further confirming its structure. A typical fragmentation of iso-alpha-acids involves the cleavage of the 4-methyl-pent-3-en-1-oxo side chain.[11]

Conclusion

The degradation of iso-alpha-acids to humulinic acid is a significant transformation that impacts the chemical profile and sensory properties of products containing these hop-derived compounds. This hydrolytic pathway is primarily driven by alkaline conditions and elevated temperatures. A thorough understanding of the underlying chemical mechanism and the factors influencing the reaction rate is essential for controlling the stability of iso-alpha-acids in various applications, from brewing to pharmaceuticals. The analytical methods outlined in this guide provide a framework for researchers to monitor this degradation pathway and quantify the formation of humulinic acid, enabling further studies into the chemistry and biological activity of these important natural products.

References

- 1. cms.hvg-germany.de [cms.hvg-germany.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijbbb.org [ijbbb.org]

- 5. mbaa.com [mbaa.com]

- 6. Degradation of beer bitterness: Investigating thermolysis rate constants of iso-alpha acids - American Chemical Society [acs.digitellinc.com]

- 7. Isomerization and degradation kinetics of hop (Humulus lupulus) acids in a model wort-boiling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. WO2011037630A1 - Process for the preparation of isohumulone compositions - Google Patents [patents.google.com]

- 10. asbcnet.org [asbcnet.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cis- and Trans-Isomers of Humulinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis- and trans-isomers of humulinic acid, a significant degradation product of hop-derived iso-α-acids. Given its prevalence in brewed beverages and its origin from biologically active precursors, an understanding of its chemistry is pertinent to the fields of food science, natural product chemistry, and drug discovery. This document outlines the formation, chemical properties, and experimental protocols for the preparation and analysis of these isomers.

Introduction to Humulinic Acid

Humulinic acids (HA) are vinylogous acids that represent a class of degradation products formed from the iso-α-acids (such as isohumulone) found in hops (Humulus lupulus). The isomerization of α-acids (e.g., humulone) during the brewing process creates cis- and trans-isohumulones, which are the principal bittering agents in beer. Subsequent degradation of these compounds, particularly under alkaline conditions, leads to the formation of humulinic acids.

The core structure of humulinic acid is a substituted cyclopentenone ring. A representative example, Humulinic Acid A, is chemically defined as 3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)-2-(3-methylbutanoyl)cyclopent-2-en-1-one. The cis-trans isomerism arises from the relative orientation of the substituents on the cyclopentane (B165970) ring, a stereochemical feature inherited from their isohumulone (B191587) precursors.

Chemical Degradation Pathway

The formation of humulinic acid is a key step in the aging and degradation pathway of bitter hop compounds. This progression is a critical consideration in the brewing industry for flavor stability and is of interest to chemists for understanding the reactivity of these complex natural products.

Physicochemical and Spectroscopic Data

Quantitative data for the isomers of humulinic acid are limited in publicly accessible literature. However, key distinguishing properties have been reported. This section summarizes the available data for Humulinic Acid A and related isomers.

Physical Properties

The distinct stereochemistry of the cis- and trans-isomers results in different physical properties, such as melting points. These differences are crucial for the separation and characterization of the individual isomers.

| Property | Cis-Isomer | Trans-Isomer | Mixed Isomer Preparation | Reference |

| Melting Point | 74°C | 94°C | 81°C | [1] |

Molecular and Spectroscopic Data

The data below corresponds to the representative structure of Humulinic Acid A. Spectroscopic analysis is essential for structural elucidation and quantification.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₄ | [2][3] |

| Average Molecular Weight | 266.33 g/mol | [2][3] |

| UV Absorbance Max (Acidic Methanol) | 268 nm | [1] |

| UV Absorbance Max (Alkaline Methanol) | 252 nm, 268 nm | [1] |

| pKa (trans-isomer) | ~2.7 |

Biological Activity and Signaling Pathways

As of this review, there is a notable lack of specific research into the biological activities and associated signaling pathways of isolated cis- and trans-humulinic acids. The majority of published research focuses on their precursors.

Precursor Compound Activity:

-

Humulone (α-acids): Have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. They are also noted for their anti-inflammatory and antioxidant effects.

-

Isohumulones (iso-α-acids): As the primary bitter compounds in beer, they have been investigated for various biological activities, including anti-inflammatory, anti-diabetic, and anti-proliferative effects.

Given the structural relationship, humulinic acids may possess novel biological activities, representing an untapped area for drug discovery and development. Professionals in this field are encouraged to consider these compounds as potential leads, particularly for indications where their precursors have shown promise. Further research is required to elucidate any specific molecular targets or signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and analysis of humulinic acids, based on established literature.

Preparation of Humulinic Acids from Isomerized Hop Extract

This protocol is adapted from the method described by Diffor, et al. (1974) for the laboratory-scale preparation of a mixture of humulinic acid isomers.

Materials:

-

Isomerized hop extract (containing a known concentration of iso-α-acids)

-

Sodium Hydroxide (NaOH) solution, 15%

-

Concentrated Hydrochloric Acid (HCl)

-

Petroleum ether

-

Activated carbon

-

Distilled water

Procedure:

-

Alkaline Reflux: In a round-bottom flask, dissolve 100 g of isomerized hop extract in distilled water. Adjust the pH to 13 with 15% NaOH solution. Dilute the mixture to a final volume of 200 mL.

-

Degradation: Reflux the alkaline mixture for 15 minutes to induce the degradation of isohumulones to humulinic acids.

-

Acidification & Extraction: Cool the solution and acidify with concentrated HCl. While still hot, transfer the solution to a separatory funnel and extract with petroleum ether.

-

Crystallization: Transfer the petroleum ether extract to a suitable container and place it in a freezer to facilitate crystallization. After 24 hours, recover the initial crystals by filtration.

-

Purification: Dissolve the recovered crystals in hot petroleum ether. Decolorize the solution with a small amount of activated carbon and filter while hot.

-

Recrystallization: Concentrate the filtrate to approximately 100 mL using a rotary evaporator. Place the concentrated solution back in a freezer for 24 hours to allow for recrystallization.

-

Final Product Recovery: Recover the purified white crystals by filtration, wash with cold distilled water, and dry in vacuo at 50°C for three hours.

Analytical Methodologies

4.2.1 Ion-Exchange Chromatography (IEC) A historical method for purity analysis involves IEC.

-

Column: Strong anion-exchange resin.

-

Mobile Phase: A gradient of acetic acid in an 80:20 methanol:water solvent system.

-

Elution Profile: The prepared humulinic acid preparation typically elutes as a single, substantially pure peak with a 23% acetic acid solvent strength, which is indicative of the cis-isomer being the predominant form.

4.2.2 High-Performance Liquid Chromatography (HPLC) Modern analysis relies heavily on reverse-phase HPLC, which is effective for separating various hop acid derivatives.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water, acidified with phosphoric or formic acid, is typically effective. A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and water with 0.01% H₃PO₄.

-

Detection: UV detection at 270 nm is suitable for general detection, while a diode array detector (DAD) can provide full UV spectra for peak identification and purity assessment.

4.2.3 Spectroscopic Characterization

-

UV-Vis Spectroscopy: As noted in Table 2, UV spectroscopy is a simple and effective tool. The shift in absorbance maxima between acidic and alkaline conditions is characteristic of this class of compounds.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is typically effective for analyzing these acidic compounds. High-resolution MS can confirm the elemental composition. Tandem MS (MS/MS) would be used to study fragmentation patterns for detailed structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural determination of the isomers. While a complete, assigned spectrum for humulinic acid is not widely published, analysis would reveal characteristic signals for the isovaleryl and prenyl side chains, as well as the protons and carbons of the substituted cyclopentenone core. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be required to assign the full stereochemistry of the cis- and trans-isomers.

References

An In-depth Technical Guide on the Stereoisomers of Humulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulinic acid, a degradation product of the iso-α-acids found in hops (Humulus lupulus), is a common constituent of beer and contributes to its overall sensory profile. While often considered as a single entity, Humulinic acid is a chiral molecule possessing multiple stereocenters, giving rise to a family of stereoisomers. The spatial arrangement of atoms in these isomers can significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of Humulinic acid, detailing their structural properties, experimental protocols for their separation and characterization, and a summary of their known, albeit limited, biological effects. A critical gap in the current scientific literature is the lack of extensive research into the specific pharmacological activities and associated signaling pathways of individual Humulinic acid stereoisomers.

Stereochemistry of Humulinic Acid

The systematic IUPAC name for one of the stereoisomers of Humulinic acid is (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-en-1-yl)cyclopent-2-en-1-one[1]. Analysis of this structure reveals the presence of two chiral centers at the C4 and C5 positions of the cyclopentenone ring.[2]

This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These are diastereomeric pairs, commonly referred to as cis and trans isomers based on the relative orientation of the substituents on the cyclopentenone ring.

-

Diastereomers:

-

cis-Humulinic acid: Substituents at C4 and C5 are on the same side of the ring.

-

trans-Humulinic acid: Substituents at C4 and C5 are on opposite sides of the ring.

-

-

Enantiomers:

-

Each diastereomer (cis and trans) exists as a pair of non-superimposable mirror images, designated using the Cahn-Ingold-Prelog (R/S) nomenclature. The four stereoisomers are therefore:

-

(4R, 5S)-Humulinic acid

-

(4S, 5R)-Humulinic acid

-

(4R, 5R)-Humulinic acid

-

(4S, 5S)-Humulinic acid

-

-

Physicochemical Properties of Humulinic Acid Stereoisomers

| Property | cis-Humulinic Acid | trans-Humulinic Acid | Reference |

| Melting Point | 74°C (predominantly cis mixture) | 94°C | [1](--INVALID-LINK--) |

| Stability | Less stable, degrades more rapidly | More stable | [3] |

Note: The melting point of 81°C has been reported for a crystalline preparation that was predominantly the cis-isomer, suggesting that it was a mixture.

Experimental Protocols

Preparation of a Mixture of Humulinic Acid Isomers

A general method for the preparation of a mixture of Humulinic acid isomers involves the alkaline hydrolysis of iso-α-acids.

Protocol:

-

Starting Material: Isomerized hop extract containing a known concentration of iso-α-acids.

-

Alkaline Hydrolysis: Adjust the pH of the isomerized hop extract to 13 with a strong base (e.g., 15% NaOH).

-

Reflux: Dilute the alkaline solution with distilled water and reflux for approximately 15 minutes.

-

Acidification and Extraction: Acidify the solution with a strong acid (e.g., concentrated HCl) and, while still hot, extract the Humulinic acids with a non-polar solvent like petroleum ether.

-

Crystallization: Transfer the organic extract to a freezer to facilitate crystallization.

-

Purification: The resulting crystals can be further purified by recrystallization from a hot solvent, decolorization with activated carbon, and filtration.

Separation of Stereoisomers

The separation of the different stereoisomers of Humulinic acid requires chiral chromatography techniques due to the identical physical properties of enantiomers in an achiral environment.

Workflow for Stereoisomer Separation:

Caption: Workflow for the separation of Humulinic acid stereoisomers.

Detailed Methodologies:

-

Separation of Diastereomers (cis/trans): Diastereomers have different physical properties and can often be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a normal-phase column.

-

Separation of Enantiomers: The separation of the enantiomeric pairs of cis- and trans-Humulinic acid requires a chiral stationary phase (CSP). Protein-based columns, such as those with α1-acid glycoprotein (B1211001) (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH), are often effective for resolving acidic chiral compounds. The mobile phase typically consists of a buffered aqueous solution with a small amount of organic modifier.

Biological Properties and Signaling Pathways

The scientific literature on the specific biological activities of isolated Humulinic acid stereoisomers is extremely limited. Much of the available information pertains to "humic acids," which are a distinct and unrelated class of organic compounds, or to other hop-derived compounds like humulones and isohumulones.

Known Information and Inferences:

-

Bitterness: Humulinic acids are generally considered to be less bitter than their precursor iso-α-acids.[4] The degradation of iso-α-acids to Humulinic acids during beer aging can lead to a decrease in bitterness.[5]

-

Antibacterial Properties: As degradation products of iso-α-acids, which are known for their antibacterial activity against Gram-positive bacteria, it is plausible that Humulinic acid stereoisomers may retain some of this activity.[6] However, specific studies on the individual isomers are lacking.

-

Signaling Pathways: There is currently no direct evidence in the scientific literature linking specific Humulinic acid stereoisomers to any signaling pathways. Research on other hop-derived compounds has shown interactions with various cellular targets, but these findings cannot be directly extrapolated to Humulinic acid without dedicated investigation.

Logical Relationship for Investigating Biological Activity:

Caption: Logical workflow for investigating the biological activity of Humulinic acid stereoisomers.

Future Research Directions

The field of Humulinic acid research presents a significant opportunity for novel discoveries, particularly in the context of stereospecific biological activities. Future research should focus on:

-

Stereospecific Synthesis and Separation: Development of robust methods for the stereospecific synthesis or efficient chiral separation of all four stereoisomers of Humulinic acid to obtain pure standards for biological testing.

-

Pharmacological Screening: A comprehensive screening of the purified stereoisomers in a variety of biological assays, including antibacterial, anti-inflammatory, and antioxidant assays.

-

Signaling Pathway Analysis: Investigation into the molecular mechanisms of action for any observed biological activities, including the identification of specific cellular targets and signaling pathways.

-

In Vivo Studies: For any stereoisomers that demonstrate significant in vitro activity, further investigation in appropriate animal models is warranted.

Conclusion

Humulinic acid is not a single compound but a family of four distinct stereoisomers. While the existence of these isomers is established, a significant knowledge gap remains regarding their individual physicochemical properties and, more importantly, their specific biological activities and mechanisms of action. This technical guide serves as a foundational resource for researchers interested in exploring this understudied area of natural product chemistry and pharmacology. The development of methods to isolate and characterize each stereoisomer is a critical first step toward unlocking their potential therapeutic applications and understanding their role in human health.

References

- 1. (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)cyclopent-2-en-1-one | C15H22O4 | CID 101306739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. cms.hvg-germany.de [cms.hvg-germany.de]

- 6. phyto-chem.com [phyto-chem.com]

Spectroscopic and Spectrometric Characterization of Hop-Derived Bitter Acids: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for key hop-derived bitter acids, with a focus on humulone (B191422) as a representative alpha-acid, due to the limited availability of public data for humulinic acid. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It includes tabulated spectroscopic data, detailed experimental protocols for nuclear magnetic resonance (NMR) and mass spectrometry (MS), and workflow diagrams to facilitate understanding and replication of these analytical techniques.

Introduction

Humulinic acid is a degradation product of humulone, a prominent alpha-acid found in the hop plant (Humulus lupulus). The alpha-acids, including humulone, cohumulone, and adhumulone, are renowned for imparting the characteristic bitterness to beer and have been the subject of research for their potential biological activities.[1][2] The structural elucidation and quantification of these compounds are heavily reliant on modern spectroscopic and spectrometric techniques. While specific, publicly available spectroscopic data for humulinic acid is scarce, the analytical methodologies are well-established for its parent compound, humulone. This guide will leverage data available for humulone to provide a representative technical overview.

Spectroscopic Data of Humulone

The following tables summarize the ¹H and ¹³C NMR spectral data for humulone, a compound closely related to humulinic acid. This data is crucial for the structural identification and verification of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data for Humulone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 18.87 | s | 1H | Enolic OH |

| 5.10 | t | 2H | =CH- |

| 3.15 | d | 4H | -CH₂- |

| 2.80 | m | 1H | -CH(CH₃)₂ |

| 2.10 | d | 2H | -CH₂-CO |

| 1.70 | s | 12H | =C(CH₃)₂ |

| 1.00 | d | 6H | -CH(CH₃)₂ |

Note: Data compiled from representative spectra of alpha-acids.[3] Actual chemical shifts may vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for Humulone

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 210.0 | C=O | Ketone |

| 195.0 | C=O | Enone |

| 175.0 | C-OH | Enolic Carbon |

| 135.0 | =CH | Vinylic CH |

| 120.0 | =C | Vinylic C |

| 105.0 | C | Quaternary Carbon |

| 45.0 | CH | -CH(CH₃)₂ |

| 30.0 | CH₂ | -CH₂- |

| 25.0 | CH₃ | =C(CH₃)₂ |

| 20.0 | CH₃ | -CH(CH₃)₂ |

Note: This is a representative spectrum based on data for cohumulone, a closely related alpha-acid.[4] Assignments are illustrative.

Mass Spectrometry Data of Humulone

Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of a compound. For humulone, electrospray ionization (ESI) is a commonly employed technique.

Table 3: Mass Spectrometry Data for Humulone

| m/z (Negative Ion Mode) | Interpretation |

| 361 | [M-H]⁻ (Deprotonated molecule) |

| 317 | [M-H - 44]⁻ (Loss of CO₂) |

| 303 | [M-H - 58]⁻ (Loss of C₃H₆O) |

| 291 | [M-H - 70]⁻ (Loss of C₅H₁₀) |

Note: Fragmentation data is based on ESI-MS/MS analysis of humulone.[5][6] The exact fragmentation pattern can be influenced by the collision energy.

Experimental Protocols

The following sections detail generalized protocols for the NMR and Mass Spectrometry analysis of hop-derived bitter acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Purified sample of the hop acid

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64 depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of the analyte, as well as to quantify its presence in a mixture.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass spectrometer with an ESI or similar soft ionization source (e.g., Q-TOF, Orbitrap)[5]

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Formic acid or ammonium (B1175870) formate (B1220265) (as mobile phase additives)

-

Purified sample or extract containing the hop acid

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]

-

LC Method Development:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

-

Inject the sample onto the column.

-

Develop a gradient elution method to achieve good separation of the compound of interest from other components in the sample.

-

-

MS Parameter Optimization:

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and source temperature, to achieve maximum signal intensity for the analyte.[7]

-

Perform the analysis in both positive and negative ion modes to determine which provides better sensitivity. For hop acids, negative ion mode is often preferred.[6][7]

-

-

Data Acquisition:

-

Acquire full scan MS data to identify the molecular ion peak ([M-H]⁻ or [M+H]⁺).

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and fragmenting it in the collision cell to obtain a characteristic fragmentation pattern.[5]

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to calculate the elemental formula.

-

Analyze the fragmentation pattern to gain structural information.

-

For quantitative analysis, create a calibration curve using standards of known concentrations and use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.[6]

-

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of hop-derived bitter acids.

Caption: General workflow for the spectroscopic analysis of hop-derived compounds.

Caption: Simplified biosynthetic and degradation pathway of humulone.[8][9]

References

- 1. Humulone - Wikipedia [en.wikipedia.org]

- 2. Humulone | C21H30O5 | CID 442911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An improved NMR method for the quantification of alpha-acids in hops and hop products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. themodernbrewhouse.com [themodernbrewhouse.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Humulinic Acid: A Technical Overview of its Physical and Chemical Properties

Introduction

Humulinic acid, a lesser-known derivative of hop alpha-acids, presents an intriguing subject for researchers in the fields of food chemistry, natural product chemistry, and drug development. As a degradation product of humulone (B191422), one of the primary bittering compounds in beer, its formation and properties are of significant interest in the context of brewing science. This technical guide provides a comprehensive overview of the current understanding of the physical and chemical properties of Humulinic acid, with a focus on Humulinic acid A. It is important to note that while predictive data is available, experimentally derived data and in-depth biological studies on this compound remain limited.

Chemical Identity and Structure

Humulinic acid is not a single entity but exists as a pair of cis-trans stereoisomers: Humulinic acid A and Humulinic acid B. These isomers are formed through the alkaline hydrolysis of humulone. The core structure is a cyclopentenone ring.

Table 1: Chemical Identification of Humulinic Acid A

| Identifier | Value | Source |

| IUPAC Name | 3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)-2-(3-methylbutanoyl)cyclopent-2-en-1-one | [1] |

| Chemical Formula | C15H22O4 | [1] |

| CAS Number | 24184-12-1 | [1] |

| Average Molecular Weight | 266.3328 g/mol | [1] |

| Monoisotopic Molecular Weight | 266.151809192 Da | [1] |

| Canonical SMILES | CC(C)CC(=O)C1=C(O)C(O)C(CC=C(C)C)C1=O | [1] |

| InChI Key | PPIJHFDNRWNWJU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The majority of the available data on the physicochemical properties of Humulinic acid A is based on computational predictions. Experimental validation of these properties is an area ripe for future research.

Table 2: Predicted Physicochemical Properties of Humulinic Acid A

| Property | Predicted Value | Source |

| Water Solubility | 1.29 g/L | [2] |

| logP (Octanol-Water Partition Coefficient) | 1.82 - 2.4 | [2] |

| pKa (Strongest Acidic) | 1.78 | [2] |

| pKa (Strongest Basic) | -3.5 | [2] |

| Polar Surface Area | 74.6 Ų | [2] |

| Rotatable Bond Count | 5 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Melting Point | 93 °C (Experimental, though may refer to a mix of isomers) | [1] |

Chemical Synthesis and Formation

Humulinic acid is primarily known as a degradation product of humulone, a key alpha-acid found in hops. The principal mechanism for its formation is through alkaline hydrolysis. This process is of particular relevance in the brewing industry, where the boiling of wort (an aqueous solution of malt (B15192052) sugars) with hops can lead to the formation of various degradation products, including humulinic acids.

Formation Pathway from Humulone

Experimental Protocols

Detailed, validated experimental protocols specifically for Humulinic acid are scarce in the public domain. However, based on the analysis of related compounds and general chemical principles, the following sections outline the methodologies that would be employed for its synthesis and characterization.

General Protocol for Alkaline Hydrolysis of Humulone

This protocol is a representative procedure for the type of reaction that would yield humulinic acids. Specific reaction times, temperatures, and concentrations would need to be optimized.

-

Dissolution: Dissolve a known quantity of purified humulone in a suitable organic solvent (e.g., ethanol).

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to the humulone solution. The molar ratio of base to humulone is a critical parameter to control.

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or elevated temperatures) for a specific duration. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization: After the desired reaction time, neutralize the mixture with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product containing a mixture of humulinic acid isomers.

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the cis and trans isomers of humulinic acid would typically be achieved using reversed-phase HPLC.

-

Column: A C18 stationary phase is commonly used for the separation of nonpolar to moderately polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid to suppress ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient would be optimized to achieve baseline separation of the two isomers.

-

Detection: A UV detector set at a wavelength where the humulinic acids exhibit strong absorbance (e.g., around 254 nm or 280 nm) would be suitable for detection and quantification.

-

Workflow:

-

Dissolve the crude product in the mobile phase.

-

Inject a small volume of the sample onto the HPLC column.

-

Run the gradient elution program.

-

Monitor the elution of the isomers with the UV detector.

-

Collect the fractions corresponding to each isomer for further analysis.

-

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and for differentiating between isomers.

-

¹H NMR: Would provide information on the number and connectivity of protons in the molecule. The coupling constants between adjacent protons can help to distinguish between the cis and trans configurations of the substituents on the cyclopentenone ring.

-

¹³C NMR: Would reveal the number of unique carbon environments in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all the proton and carbon signals and confirming the overall structure and stereochemistry of each isomer.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities and signaling pathways of Humulinic acid. While some metabolomics studies have identified Humulinic acid A in biological samples under certain conditions, these studies do not provide insights into its mechanism of action.

The biological effects of its precursor, humulone, and the more well-studied isomers, isohumulones, have been investigated for their anti-inflammatory, anti-cancer, and anti-diabetic properties. It is plausible that humulinic acid may possess some biological activities, but dedicated studies are required to elucidate these.

Future research in this area should focus on:

-

In vitro screening of Humulinic acid isomers in various biological assays (e.g., anti-inflammatory, antioxidant, antimicrobial, cytotoxic).

-

If activity is observed, subsequent studies to identify the molecular targets and signaling pathways involved.

Conclusion

Humulinic acid represents an under-explored area in the chemistry of hop-derived compounds. While its basic chemical identity and formation from humulone are established, there is a clear need for more extensive experimental research to determine its precise physical and chemical properties, to develop optimized and detailed protocols for its synthesis and purification, and most importantly, to investigate its potential biological activities. For researchers and drug development professionals, Humulinic acid offers a promising, yet largely untapped, field of study.

References

The Natural Occurrence of Humulinic Acid in Hops: A Technical Guide for Researchers

An in-depth examination of the presence, formation, and analysis of humulinic acid and its derivatives in various hop varieties, tailored for researchers, scientists, and professionals in drug development.

Introduction

Humulinic acids are a class of compounds derived from the degradation of iso-α-acids, which are the primary bittering agents in beer. They are also formed through the oxidative transformation of α-acids (humulones), naturally occurring compounds in the female inflorescences of the hop plant (Humulus lupulus). While historically of interest to the brewing industry for their impact on beer stability and flavor profile, the biological activities of humulinic acids and their precursors are increasingly attracting attention from the pharmaceutical and drug development sectors. This guide provides a comprehensive overview of the natural occurrence of these compounds in different hop varieties, detailed analytical methodologies, and an exploration of their biochemical pathways.

Natural Occurrence and Quantitative Data

Humulinic acids are present in hops primarily as degradation products. Their concentration can be influenced by factors such as hop variety, age, and processing conditions. In much of the available literature, the term "humulinones" is used to describe the immediate oxidation products of α-acids, which are structurally very similar and precursors to humulinic acids. Quantitative data for humulinones offers a valuable proxy for the potential humulinic acid content.

Baled hops generally contain less than 0.3% w/w of humulinones, but this concentration can increase to 0.5% w/w or more after the pelleting process, which ruptures the lupulin glands and exposes the α-acids to oxidation.[1] The Hop Storage Index (HSI), a measure of hop freshness, has been shown to correlate with humulinone (B13780929) levels; hops with a higher HSI tend to have higher concentrations of these oxidized compounds.[2][3]

The following table summarizes the reported concentrations of humulinones in several hop varieties. It is important to note that these values can vary based on the specific crop year, processing, and storage conditions.

| Hop Variety | Form | Humulinone Content (% w/w) | Reference |

| Cascade | Pellets | Higher ratio than Nugget | [4] |

| Centennial | Pellets | 0.35 | [4] |

| Chinook | Pellets | 0.3 | [4] |

| Nugget | Pellets | Lower ratio than Cascade | [4] |

| Zeus | Fresh Bale | 0.23 | [1] |

| Various | Baled | < 0.3 | [1] |

| Various | Pellets | > 0.5 | [1] |

Biochemical Formation

Humulinic acids are not directly biosynthesized by the hop plant. Instead, they are products of the chemical transformation of α-acids. The biosynthesis of their precursors, the α-acids (humulone, cohumulone, and adhumulone), is a complex process occurring in the lupulin glands of the hop cones. This pathway involves enzymes such as valerophenone (B195941) synthase and prenyltransferases.[5] The α-acids can then undergo oxidation to form humulinones, which can be further transformed into humulinic acids.

Experimental Protocols: Quantification of Humulinones/Humulinic Acids

The quantification of humulinones and humulinic acids in hops is typically performed using High-Performance Liquid Chromatography (HPLC). The following protocol is a synthesis of methodologies described in the literature.[3][4][6][7]

1. Sample Preparation (Extraction)

-

Objective: To extract the hop acids from the plant matrix.

-

Procedure:

-

Weigh accurately approximately 2.5 g of hop pellets or 5.0 g of ground hop cones.

-

Add 50 mL of acidic methanol (B129727) (e.g., 0.5 mL of 85% o-phosphoric acid in 1 L of methanol).[4]

-

Extract the mixture for 5 minutes using a water bath sonicator.[4]

-

Filter the extract to remove solid plant material.

-

Dilute an aliquot of the filtered extract with the extraction solvent to achieve a concentration within the calibration range of the HPLC system.

-

Centrifuge or filter the final dilution through a syringe filter (e.g., 0.45 µm) prior to injection into the HPLC.

-

2. HPLC Analysis

-

Objective: To separate and quantify the target analytes.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column is commonly used (e.g., 3 µm particle size).[4]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acidified water and an organic solvent (e.g., methanol or acetonitrile) is employed. A typical mobile phase could be a mixture of methanol and water with a small amount of acid, such as formic acid or phosphoric acid, to ensure good peak shape.[7]

-

Detection: UV detection at a wavelength of 270 nm is appropriate for humulinones.[4]

-

Quantification:

-

Prepare a series of calibration standards of a certified reference material for humulinone (if available) or a closely related compound. A Humulinone-DCHA salt has been used as an HPLC standard.[4]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Calculate the concentration of humulinones in the hop extract by comparing its peak area to the calibration curve.

-

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways of humulinic acid within the Humulus lupulus plant. The biosynthesis of its precursors, the α-acids, is understood to be part of the plant's secondary metabolism, which is regulated by complex genetic and environmental factors.[8][9] Research into the signaling effects of related compounds, such as humic acids (not to be confused with humulinic acids), in other plants has shown involvement in reactive oxygen species (ROS) and hormone signaling pathways that regulate root growth.[10][11] However, it is not known if humulinic acid plays a similar signaling role within the hop plant itself. Further research is required to elucidate any potential signaling functions of humulinic acid in Humulus lupulus.

Conclusion

Humulinic acids and their immediate precursors, humulinones, are naturally occurring compounds in hops, formed from the oxidation of α-acids. Their concentrations are variety-dependent and influenced by processing and storage. While quantitative data is more readily available for humulinones, it provides a valuable starting point for researchers interested in humulinic acids. The provided HPLC methodology offers a robust framework for the quantification of these compounds. The role of humulinic acid in the internal signaling pathways of the hop plant remains an unexplored area, presenting an opportunity for future research. This guide serves as a foundational resource for scientists and developers looking to explore the potential of these intriguing hop-derived molecules.

References

- 1. cdn.hopsteiner.de [cdn.hopsteiner.de]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agraria.com.br [agraria.com.br]

- 5. researchgate.net [researchgate.net]

- 6. agraria.com.br [agraria.com.br]

- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 8. Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Humic Acid Regulates Root Growth through ROS-Dependent Pathway and Hormone Signaling in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of Hormone- and ROS-Signaling Pathways in the Beneficial Action of Humic Substances on Plants Growing under Normal and Stressing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of α-Acids (Humulinic Acid Precursors) in Humulus lupulus: A Technical Guide

Abstract

Humulinic acids are oxidative degradation products of humulones (α-acids), the primary bittering compounds in hops (Humulus lupulus L.). Understanding the biosynthesis of these α-acid precursors is critical for applications in brewing science, pharmaceuticals, and metabolic engineering. This technical guide provides an in-depth overview of the biosynthetic pathway of humulone (B191422) and its analogues, which occurs in the lupulin glands of the hop cone. We detail the key enzymatic steps, present quantitative data for the characterized enzymes, and provide representative experimental protocols for the identification and functional analysis of the biosynthetic machinery. Visualizations of the core pathway and experimental workflows are included to facilitate a comprehensive understanding of this complex metabolic network.

The Core Biosynthetic Pathway of α-Acids

The synthesis of α-acids is a specialized metabolic pathway localized within the glandular trichomes (lupulin glands) of the female hop inflorescence.[1] The pathway converges three major precursor streams: branched-chain acyl-CoAs, malonyl-CoA, and dimethylallyl diphosphate (B83284) (DMAPP).[1] The carbon backbone of the final α-acid is determined by the specific branched-chain acyl-CoA starter unit utilized: isovaleryl-CoA for humulone, isobutyryl-CoA for cohumulone, and 2-methylbutyryl-CoA for adhumulone.[2]

The pathway begins with the formation of a phloroglucinol (B13840) core by Valerophenone Synthase (VPS), which is subsequently prenylated in a series of steps catalyzed by a heterodimeric prenyltransferase complex.[3][4] The final step involves an oxygenation reaction to form the α-acid structure.[5]

Characterization of Key Biosynthetic Enzymes

The coordinated action of several key enzymes is required for α-acid synthesis. The expression of the genes encoding these enzymes is significantly upregulated in lupulin glands compared to other hop tissues.[6][7]

Branched-Chain Aminotransferase (BCAT)

BCATs catalyze the initial step in branched-chain amino acid (BCAA) degradation, which provides the acyl-CoA starter units. In H. lupulus, two key isoforms have been characterized: HlBCAT1, a mitochondrial enzyme specific to lupulin glands and involved in BCAA catabolism, and HlBCAT2, a plastidial enzyme involved in BCAA biosynthesis.[1][6]

Valerophenone Synthase (VPS)

VPS is a type III polyketide synthase that performs the first committed step in the pathway.[8] It catalyzes the condensation of one molecule of a branched-chain acyl-CoA with three molecules of malonyl-CoA to form the characteristic phloroglucinol ring structure, such as phlorisovalerophenone (PIVP).[3] While VPS shares high homology with chalcone (B49325) synthase (CHS), it preferentially uses acyl-CoAs over p-coumaroyl-CoA.[9]

Aromatic Prenyltransferases (HlPT1L and HlPT2)

The addition of two prenyl groups to the phloroglucinol core is a critical step. This is accomplished by a heterodimeric, membrane-bound prenyltransferase complex located in the plastids.[4]

-

HlPT1L catalyzes the first prenylation of the aromatic ring.

-

HlPT2 subsequently catalyzes the second prenylation to yield diprenyl intermediates like deoxyhumulone.[4]

Humulone Synthase (HS)

The final step is the conversion of the diprenyl intermediate (e.g., deoxyhumulone) into an α-acid (e.g., humulone). This is believed to be an oxygenation reaction catalyzed by a humulone synthase, which is likely a hydroxylase enzyme.[5][10] Genes encoding humulone synthases, such as HS1 and HS2, have been identified and show higher expression in high-alpha hop cultivars.[5]

Quantitative Enzyme Data

Quantitative analysis of the key biosynthetic enzymes provides insight into substrate specificity and reaction efficiency. The available kinetic and physical property data are summarized below.

| Enzyme | Substrate | K_m (µM) | Source |

| Valerophenone Synthase (VPS) | Isovaleryl-CoA | 4 | [8] |

| Isobutyryl-CoA | 10 | [8] | |

| Malonyl-CoA | 33 | [8] | |

| HlBCAT1 (Catabolic) | Leucine | 610 ± 50 | [11][12] |

| Isoleucine | 1200 ± 100 | [11][12] | |

| Valine | 1700 ± 200 | [11][12] | |

| α-Ketoisocaproate | 30 ± 3 | [11][12] | |

| HlBCAT2 (Anabolic) | Leucine | 1400 ± 200 | [11][12] |

| Isoleucine | 2500 ± 100 | [11][12] | |

| Valine | 4000 ± 300 | [11][12] | |

| α-Ketoisocaproate | 100 ± 10 | [11][12] | |

| Table 1: Michaelis-Menten constants (K_m) for key enzymes in the α-acid biosynthetic pathway. |

| Enzyme | Property | Value | Source |

| Valerophenone Synthase (VPS) | Structure | Homodimer | [8] |

| Subunit Mass | 45 kDa | [8] | |

| Isoelectric Point (pI) | 6.1 | [8] | |

| HlBCAT1 | Predicted Mass | 43.2 kDa | [1] |

| Localization | Mitochondria | [6] | |

| HlBCAT2 | Predicted Mass | 44.5 kDa | [1] |

| Localization | Plastid | [6] | |

| Table 2: Physical and localization properties of key enzymes. |

Experimental Protocols

The elucidation of the α-acid biosynthetic pathway has been made possible by a combination of transcriptomics, molecular biology, and analytical chemistry. This section provides representative protocols for the key experimental workflows.

Protocol: RNA Isolation and Library Preparation from Lupulin Glands

Adapted from protocols for plant tissue and lupulin gland transcriptomics.[5][13]

-

Tissue Collection : Manually dissect lupulin glands from fresh, developmentally staged hop cones under a stereomicroscope. Immediately freeze the collected glands in liquid nitrogen and store at -80°C.

-

Homogenization : Grind the frozen glands (approx. 100 mg) to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

RNA Extraction : Immediately add 1 mL of a TRIzol-like reagent to the powdered tissue and vortex vigorously. Incubate at room temperature for 5 minutes to dissociate nucleoprotein complexes.

-

Phase Separation : Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation : Carefully transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding 0.5 mL of 100% isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Washing : Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Final Preparation : Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.

-

DNase Treatment : Treat the total RNA with an RNase-free DNase (e.g., TURBO DNA-free™ Kit) to remove any contaminating genomic DNA, following the manufacturer's protocol.

-

Quality Control : Assess RNA integrity and quantity using an Agilent Bioanalyzer (target RIN > 8.0) and a Qubit fluorometer.

-

Library Preparation : Prepare RNA-seq libraries from 100-200 ng of total RNA using a suitable kit, such as one based on RNA/cDNA hybrid tagmentation (e.g., SHERRY library preparation).[12] This typically involves poly(A) selection, reverse transcription, and adapter ligation/amplification steps.

Protocol: Recombinant Protein Expression and Purification

Representative protocol for His-tagged HlBCAT1/2 expressed in E. coli.[3]

-

Vector Construction : Clone the full-length coding sequence of the target gene (e.g., HlBCAT1) into an E. coli expression vector that adds an N-terminal polyhistidine (His6) tag (e.g., a pET-series vector).

-

Transformation : Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth : Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD_600 reaches 0.6-0.8.

-

Induction : Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. Continue to incubate the culture, typically at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

Cell Lysis : Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH_2PO_4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells using sonication or a microfluidizer on ice.

-

Clarification : Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

-

Affinity Chromatography : Equilibrate an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA or TALON® resin) with lysis buffer. Load the clarified supernatant onto the column.

-

Washing : Wash the column with several column volumes of a wash buffer (e.g., 50 mM NaH_2PO_4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution : Elute the His-tagged protein using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH_2PO_4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Verification : Analyze the purified protein fractions by SDS-PAGE to confirm size and purity.

Protocol: HPLC-Based Enzyme Assay for Valerophenone Synthase (VPS)

Adapted from general protocols for polyketide synthase assays and HPLC analysis of phenones.[1]

-

Reaction Mixture : Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

1 mM Dithiothreitol (DTT)

-

5-10 µg of purified recombinant VPS enzyme

-

50 µM Isovaleryl-CoA (or other acyl-CoA substrate)

-

150 µM Malonyl-CoA

-

-

Initiation & Incubation : Start the reaction by adding malonyl-CoA. Vortex briefly and incubate at 30°C for 30-60 minutes.

-

Quenching : Stop the reaction by adding 10 µL of 20% HCl.

-

Extraction : Extract the products by adding 200 µL of ethyl acetate (B1210297). Vortex vigorously for 30 seconds and centrifuge at >13,000 x g for 5 minutes.

-

Sample Preparation : Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the residue in 50 µL of methanol.

-

HPLC Analysis : Analyze 10-20 µL of the sample by reverse-phase HPLC.

-

Column : C18 column (e.g., Thermo Scientific Hypersil GOLD, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A linear gradient from 30% B to 95% B over 20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at 290 nm.

-

-

Quantification : Identify and quantify the product peak (phlorisovalerophenone) by comparing its retention time and peak area to an authentic standard.

Protocol: Membrane Yeast Two-Hybrid (MbY2H) for Prenyltransferase Interaction

Representative protocol for testing the interaction between membrane-bound HlPT1L and HlPT2.[11]

-

Vector Selection & Cloning :

-

Bait : Clone the full-length coding sequence of HlPT1L into a bait vector (e.g., pBT3-SUC) that fuses it to the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (LexA-VP16). The vector choice ensures the Cub reporter is oriented in the cytosol.[11]

-

Prey : Clone the full-length coding sequence of HlPT2 into a prey vector (e.g., pPR3-N) that fuses it to the mutated N-terminal half of ubiquitin (NubG).[11]

-

-

Yeast Transformation : Co-transform the bait and prey plasmids into a suitable reporter yeast strain (e.g., NMY51) using the lithium acetate/PEG method.

-

Selection for Transformants : Plate the transformed yeast onto synthetic defined (SD) medium lacking leucine and tryptophan (SD -Leu/-Trp) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

-

Interaction Screening :

-

Replica-plate or re-streak colonies from the selection plate onto a high-stringency selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD -Leu/-Trp/-His/-Ade).

-

Include positive and negative controls (e.g., provided by a commercial kit) in parallel.

-

-

Result Interpretation : Growth on the high-stringency medium indicates a positive interaction. The interaction between the bait (HlPT1L-Cub) and prey (HlPT2-NubG) reconstitutes the split-ubiquitin, which is recognized by ubiquitin-specific proteases. This releases the LexA-VP16 transcription factor, which translocates to the nucleus and activates the reporter genes (HIS3 and ADE2), enabling cell growth.

Conclusion and Future Directions

The biosynthetic pathway leading to α-acids, the direct precursors of humulinic acids, in Humulus lupulus is a highly specialized process involving a dedicated suite of enzymes within the lupulin glands. Significant progress has been made in identifying the genes and characterizing the functions of key enzymes like VPS and the prenyltransferase complex. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers aiming to explore this pathway further.

Future research will likely focus on the complete characterization of humulone synthase, the regulatory networks governing the expression of these biosynthetic genes, and the transport mechanisms for intermediates between subcellular compartments. This knowledge will not only deepen our fundamental understanding of plant specialized metabolism but also empower metabolic engineering efforts to produce these valuable compounds in heterologous systems like yeast or E. coli.

References

- 1. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 3. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iung.pl [iung.pl]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. mdpi.com [mdpi.com]